molecular formula C16H9ClN2OS B7723840 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B7723840
M. Wt: 312.8 g/mol
InChI Key: QRXHSCCXJWKDSK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]imidazo[2,1-b]thiazole core, which is further substituted with a 4-chlorophenyl group and a carbaldehyde functional group. The combination of these moieties imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol can yield an intermediate, which upon further cyclization with suitable reagents, forms the desired benzo[d]imidazo[2,1-b]thiazole core .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde stands out due to the presence of the 4-chlorophenyl and carbaldehyde groups, which confer unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its promising applications in various fields make it a compound of significant interest .

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXHSCCXJWKDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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